molecular formula C11H10N4 B13224239 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile

4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile

Cat. No.: B13224239
M. Wt: 198.22 g/mol
InChI Key: YBMNHWVGUWQYPL-UHFFFAOYSA-N
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Description

4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile is a chemical compound with the molecular formula C10H9N3 It is a derivative of benzonitrile, where the amino group is substituted with a 1-methyl-1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile is unique due to the presence of both the nitrile and pyrazole functional groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-[(1-methylpyrazol-4-yl)amino]benzonitrile

InChI

InChI=1S/C11H10N4/c1-15-8-11(7-13-15)14-10-4-2-9(6-12)3-5-10/h2-5,7-8,14H,1H3

InChI Key

YBMNHWVGUWQYPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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